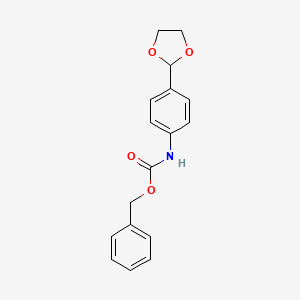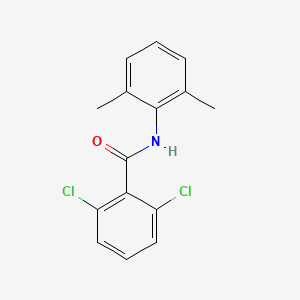![molecular formula C15H20O4Si B11837900 Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B11837900.png)
Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate is a complex organic compound featuring a benzofuran ring fused with a cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate typically involves multiple steps. One common approach includes the formation of the benzofuran ring followed by the introduction of the cyclopropane ring. Key steps may involve:
Formation of Benzofuran Ring: This can be achieved through the cyclization of 2-hydroxyphenyl ketones with appropriate reagents.
Introduction of Cyclopropane Ring: This step often involves cyclopropanation reactions using diazo compounds and transition metal catalysts.
Trimethylsilylation: The hydroxyl group is protected by converting it into a trimethylsilyl ether using trimethylsilyl chloride and a base.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism by which ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes or receptors, while the cyclopropane ring may provide stability and rigidity to the molecule. The trimethylsilyl group can protect reactive sites, allowing for selective reactions at other positions.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate: Another compound with a trimethylsilyl group and an ester functionality.
Benzofuran derivatives: Compounds with similar benzofuran rings but different substituents.
Uniqueness
Ethyl 5-((trimethylsilyl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate is unique due to the presence of both a benzofuran and a cyclopropane ring, which imparts distinct chemical and physical properties. The trimethylsilyl group also adds to its uniqueness by providing protection and stability during reactions.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C15H20O4Si |
|---|---|
Peso molecular |
292.40 g/mol |
Nombre IUPAC |
ethyl 5-trimethylsilyloxy-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-1-carboxylate |
InChI |
InChI=1S/C15H20O4Si/c1-5-17-15(16)13-12-10-8-9(19-20(2,3)4)6-7-11(10)18-14(12)13/h6-8,12-14H,5H2,1-4H3 |
Clave InChI |
VIBXASNHCGRRHO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C2C1OC3=C2C=C(C=C3)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-bromo-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11837824.png)

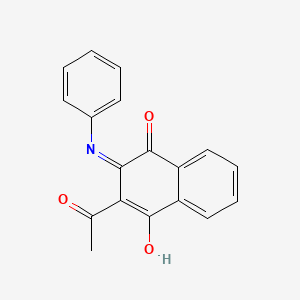
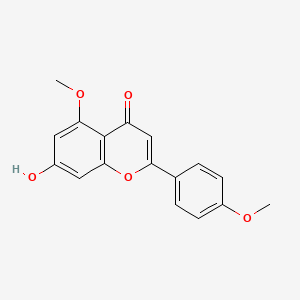

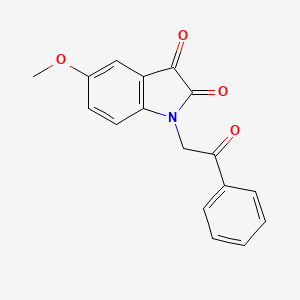
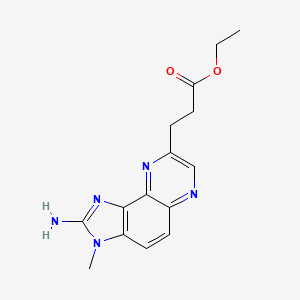
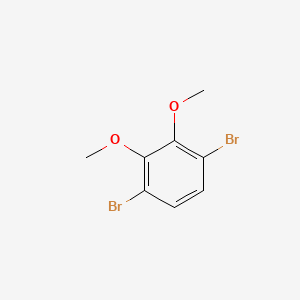
![(4Ar,4bs,6as,7s,9as,9bs,11ar)-7-hydroxy-4a,6a-dimethyltetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B11837862.png)

